



Anhydrosafflor Yellow B: In Vivo Antioxidant Activity Application Notes and Protocols

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Compound of Interest		
Compound Name:	Anhydrosafflor yellow B	
Cat. No.:	B2856533	Get Quote

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Introduction

Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside derived from the petals of the safflower (Carthamus tinctorius L.).[1][2] Emerging research has highlighted its significant antioxidant properties, positioning it as a promising candidate for therapeutic interventions in conditions associated with oxidative stress, such as cerebral ischemia/reperfusion injury.[3][4][5][6] This document provides detailed application notes and protocols for assessing the in vivo antioxidant activity of AHSYB, with a focus on its effects on key oxidative stress biomarkers and the underlying signaling pathways. While DPPH and FRAP assays are typically conducted in vitro, protocols for their ex vivo application on tissue homogenates are also included to provide a comprehensive antioxidant profile.

Mechanism of Action: SIRT1 Signaling Pathway

Anhydrosafflor yellow B exerts its antioxidant effects in part through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[3][4][5] SIRT1, a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance. Upon activation by AHSYB, SIRT1 can deacetylate and subsequently activate downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][5] This cascade leads to the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS), thereby mitigating oxidative damage.[3][4][5]





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SIRT1 signaling pathway activated by AHSYB.

In Vivo Antioxidant Activity Data

The in vivo antioxidant effects of **Anhydrosafflor yellow B** have been demonstrated in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which induces significant oxidative stress. Administration of AHSYB dose-dependently ameliorated these effects.



Biomarker	MCAO/R Model (Control)	AHSYB Treatment (Low Dose)	AHSYB Treatment (Medium Dose)	AHSYB Treatment (High Dose)	Effect of AHSYB
Reactive Oxygen Species (ROS)	Markedly Increased	Dose- dependently Decreased	Dose- dependently Decreased	Dose- dependently Decreased	Attenuates ROS production
Malondialdeh yde (MDA)	Markedly Increased	Dose- dependently Decreased	Dose- dependently Decreased	Dose- dependently Decreased	Reduces lipid peroxidation
Glutathione Peroxidase (GSH-Px)	Markedly Decreased	Dose- dependently Increased	Dose- dependently Increased	Dose- dependently Increased	Enhances antioxidant enzyme activity
Superoxide Dismutase (SOD)	Markedly Decreased	Dose- dependently Increased	Dose- dependently Increased	Dose- dependently Increased	Boosts antioxidant enzyme activity

This table summarizes findings from studies where the expressions of ROS, MDA, GSH-Px, and SOD in rat serum were measured by ELISA following MCAO/R and treatment with AHSYB. [3][4]

Experimental Protocols

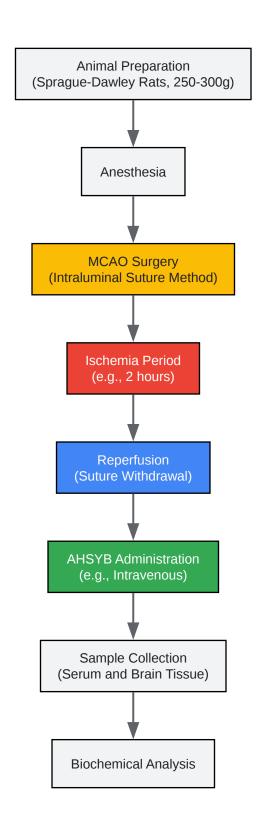
The following protocols provide a framework for assessing the in vivo and ex vivo antioxidant activity of **Anhydrosafflor yellow B**.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This model is used to induce cerebral ischemia and subsequent reperfusion, leading to a state of oxidative stress.



Workflow:



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Experimental workflow for the MCAO/R model.



Protocol:

- Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.
- Anesthesia: Anesthetize the rats (e.g., with isoflurane or chloral hydrate).
- Surgical Procedure:
 - Place the rat in a supine position and make a midline cervical incision.
 - Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal ECA and the CCA.
 - Insert a silicone-coated nylon suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Ischemia: Maintain the occlusion for a specified period (e.g., 2 hours).
- Reperfusion: Gently withdraw the suture to allow blood reflow.
- AHSYB Administration: Administer AHSYB at desired concentrations (and vehicle control) at the onset of reperfusion.
- Sample Collection: After a defined reperfusion period (e.g., 24 hours), collect blood samples for serum and perfuse the brain for tissue collection.

Measurement of In Vivo Oxidative Stress Markers

a) Malondialdehyde (MDA) Assay (TBARS Method)

This assay measures lipid peroxidation.

• Sample Preparation: Homogenize brain tissue or use serum samples. For tissue, prepare a 10% homogenate in 0.1 M phosphate buffer (pH 7.4).



- Reaction Mixture: In a test tube, combine 0.2 mL of the sample, 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
- Incubation: Heat the mixture at 95°C for 60 minutes.
- Extraction: Cool the tubes and add 1.0 mL of distilled water and 5.0 mL of n-butanol-pyridine mixture (15:1 v/v). Vortex thoroughly.
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
- Measurement: Measure the absorbance of the organic layer at 532 nm. Calculate MDA concentration using an extinction coefficient of 1.56 x 10⁵ M-1 cm-1.
- b) Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.

- Sample Preparation: Use serum or the supernatant from centrifuged tissue homogenates.
- Reaction Mixture: In a cuvette, prepare a reaction mixture containing 1 ml of 50 mM Sodium Carbonate, 0.4 ml of 25μM Nitroblue Tetrazolium (NBT), 0.2 ml of 0.1mM EDTA, and 0.5 ml of the sample supernatant.
- Reaction Initiation: Start the reaction by adding 0.4 mL of 1 mM hydroxylamine hydrochloride.
- Measurement: Monitor the change in absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the reduction of NBT by 50%.
- c) Glutathione Peroxidase (GSH-Px) Activity Assay

This assay measures the activity of the antioxidant enzyme GSH-Px.

- Sample Preparation: Use serum or the supernatant from centrifuged tissue homogenates.
- Reaction Mixture: Prepare a reaction mixture in a cuvette containing phosphate buffer, glutathione (GSH), glutathione reductase, and the sample.



- Reaction Initiation: Add NADPH and a substrate (e.g., hydrogen peroxide or cumene hydroperoxide) to start the reaction.
- Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
 Calculate GSH-Px activity based on the rate of NADPH oxidation.

Ex Vivo Antioxidant Capacity Assays (on Tissue Homogenates)

- a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
- Sample Preparation: Prepare a tissue homogenate (e.g., in methanol or phosphate buffer) and centrifuge to obtain a clear supernatant.
- Reaction: Add 50 μ L of the sample supernatant to 150 μ L of a 0.1 mM DPPH solution in methanol in a 96-well plate.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 515 nm. A decrease in absorbance indicates
 radical scavenging activity. Calculate the percentage of inhibition relative to a control without
 the sample.
- b) Ferric Reducing Antioxidant Power (FRAP) Assay
- FRAP Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
- Reaction: In a 96-well plate, mix 180 μ L of the FRAP reagent with 20 μ L of the sample supernatant.
- Incubation: Incubate at 37°C for 30 minutes.
- Measurement: Measure the absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the sample. Create a standard curve using a known antioxidant like Trolox or ferrous sulfate.



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